
(Z)-Octadec-9-enyl isovalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Octadec-9-enyl isovalerate is an ester compound formed from the reaction between isovaleric acid and (Z)-octadec-9-en-1-ol. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its unique chemical structure, which contributes to its distinct properties and functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Octadec-9-enyl isovalerate typically involves the esterification reaction between isovaleric acid and (Z)-octadec-9-en-1-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are passed over a solid acid catalyst at elevated temperatures to achieve high conversion rates. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-Octadec-9-enyl isovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted esters and other functionalized compounds.
Aplicaciones Científicas De Investigación
(Z)-Octadec-9-enyl isovalerate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (Z)-Octadec-9-enyl isovalerate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release isovaleric acid and (Z)-octadec-9-en-1-ol, which may exert biological effects through various pathways. The compound’s structure allows it to interact with enzymes and receptors, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Geranyl isovalerate: Another ester compound with similar applications in fragrances and flavors.
Cinnamyl isovalerate: Known for its use in the production of perfumes and cosmetics.
Hexenyl isovalerate: Utilized in the flavor and fragrance industry.
Uniqueness
(Z)-Octadec-9-enyl isovalerate is unique due to its long-chain structure and the presence of a double bond in the (Z)-configuration. This structural feature imparts distinct physicochemical properties, making it suitable for specific applications that require stability and specific reactivity.
Propiedades
Número CAS |
51677-68-0 |
|---|---|
Fórmula molecular |
C23H44O2 |
Peso molecular |
352.6 g/mol |
Nombre IUPAC |
[(Z)-octadec-9-enyl] 3-methylbutanoate |
InChI |
InChI=1S/C23H44O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-23(24)21-22(2)3/h11-12,22H,4-10,13-21H2,1-3H3/b12-11- |
Clave InChI |
LOCNAPVACGRDIV-QXMHVHEDSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCOC(=O)CC(C)C |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCOC(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E,E)-1,1'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(chlorodiazene)](/img/structure/B14654668.png)
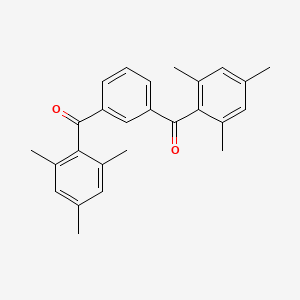
![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]phenyl]azo]phenyl]azo]-4-hydroxy-, trisodium salt](/img/structure/B14654692.png)

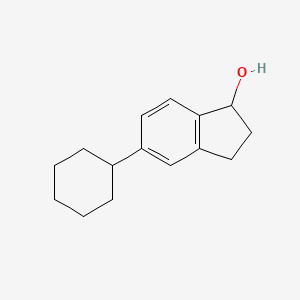

![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]phenyl]azo]phenyl]azo]-4-hydroxy-, trisodium salt](/img/structure/B14654705.png)
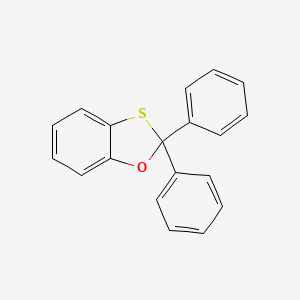
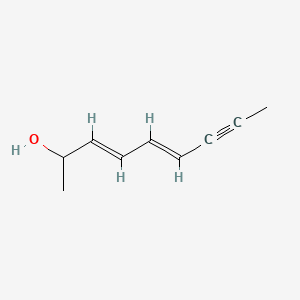
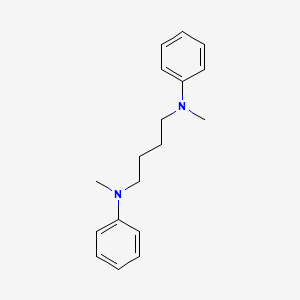


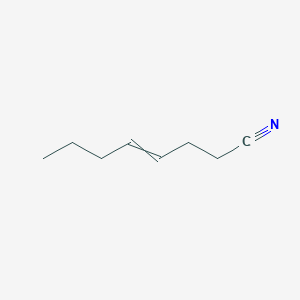
![2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester](/img/structure/B14654753.png)
